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‘ Compound of Interest

Compound Name: 1,5-Naphthyridin-4-ol

Cat. No.: B095804 L Get

The 1,5-naphthyridine ring system is a heterocyclic motif of significant interest in medicinal chemistry, often referred to as a "privileged scaffold."[1][2]
strategic placement of nitrogen atoms, which can engage in crucial hydrogen bonding interactions with biological targets.[3] Derivatives of 1,5-naphth
biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4]

Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways. Their dysregulation is a hallme
them prime targets for therapeutic intervention. The 1,5-naphthyridine core has proven to be an exceptional foundation for the design of potent and st
detailed overview of the synthesis of 1,5-naphthyridin-4-ol, a key precursor, and its subsequent elaboration into kinase inhibitors, supported by deta

Core Synthetic Strategy: The Gould-Jacobs Reaction

A cornerstone for the synthesis of the 1,5-naphthyridin-4-ol core is the Gould-Jacobs reaction.[5][6][7] This robust and versatile method allows for th
naphthyridine system, which exists in tautomeric equilibrium with the 1,5-naphthyridin-4-ol form.[5][8][9] The reaction proceeds through a well-define

The synthesis commences with the condensation of 3-aminopyridine with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEE
anilidomethylenemalonate intermediate. The crucial ring-forming step is a high-temperature thermal cyclization, which requires significant thermal ent
electrocyclization.[10][11] To achieve these temperatures and improve reaction yields, high-boiling, inert solvents such as diphenyl ether or Dowthern
resulting ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can then be hydrolyzed (saponified) to the corresponding carboxylic acid, followed t
1,5-naphthyridin-4-ol core scaffold.[5][7][10]

Gould-Jacobs Synthesis of 1,5-Naphthyridin-4-ol Core

Condensation Thermal Cyclization Saponification -
100-130 °C] Anilidomethylenemalonate >250 °C, Diphenyl Ether, Ethyl 4-oxo-1,4-dihydro-1,5- (e.g., NaOH) | 4-0x0-1,4-dihydro-:
Intermediate naphthyridine-3-carboxylate 7| naphthyridine-3-carbox

3-Aminopyridine +
Diethyl Ethoxymethylenemalonate (DEEM)

Click to download full resolution via product page
Caption: The Gould-Jacobs reaction pathway for synthesizing the 1,5-naphthyridin-4-ol core.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the core scaffold and its derivatization.

Protocol 1: Synthesis of Ethyl 4-o0xo0-1,4-dihydro-1,5-naphthyridine-3-carboxylate
This protocol details the initial condensation and cyclization steps to form the key carboxylate intermediate.[9]

Materials:

* 3-Aminopyridine

« Diethyl ethoxymethylenemalonate (DEEM)

o Diphenyl ether
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Ethanol

Round-bottom flask with reflux condenser

Heating mantle and magnetic stirrer

Filtration apparatus

Procedure:

Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stir
be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

Ethanol Removal: After the condensation is complete, remove the ethanol byproduct under reduced pressure.

Cyclization: In a separate flask, heat diphenyl ether to 250 °C. Add the crude anilidomethylenemalonate intermediate from the previous step portior
stirring. Maintain the temperature at 250 °C for 30 minutes.

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the solution. Collect the solid precig

Purification: Wash the collected solid thoroughly with cold ethanol or hexane to remove residual diphenyl ether. Dry the product under vacuum to yi
carboxylate as a solid.

Protocol 2: Synthesis of 1,5-Naphthyridin-4-ol

This protocol describes the hydrolysis and decarboxylation of the intermediate to yield the final core structure.[7][10]

Materials:

Ethyl 4-oxo0-1,4-dihydro-1,5-naphthyridine-3-carboxylate (from Protocol 1)

10% (w/v) Sodium hydroxide (NaOH) solution

Concentrated Hydrochloric acid (HCI)

pH paper or meter

Heating apparatus

Procedure:

Hydrolysis (Saponification): Suspend the carboxylate intermediate in the 10% NaOH solution. Heat the mixture to reflux for 1-2 hours, or until TLC
starting material.

Acidification: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution with concentrated HCI to a pH of ~2-3. The
Isolation of Acid: Collect the precipitated 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid by vacuum filtration, wash with cold water, and dry t

Decarboxylation: Place the dried carboxylic acid in a suitable flask. Heat the solid gently above its melting point (typically 200-250 °C) until the evol
remain.

Purification: The resulting 1,5-naphthyridin-4-ol can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 3: Derivatization via 4-Chloro-1,5-naphthyridine

To generate a library of kinase inhibitors, the hydroxyl group of 1,5-naphthyridin-4-ol is often converted to a better leaving group, such as a chloride,
(SNAr) reactions.

Procedure Outline:
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« Chlorination: Treat 1,5-naphthyridin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCIs) or thionyl chloride (SOCI2) to produce
highly reactive.

» Nucleophilic Aromatic Substitution (SNAr): React the 4-chloro-1,5-naphthyridine with a diverse range of nucleophiles, particularly substituted aniline
(e.g., diisopropylethylamine) in a suitable solvent (e.g., NMP, DMF, or isopropanol). This step introduces various side chains at the C4-position, whi
potency.[8]

Application as Potent Kinase Inhibitors

The 1,5-naphthyridine scaffold has been successfully employed to develop inhibitors against a variety of important kinase targets. The C4-position is
relationships (SAR).

Examples of 1,5-Naphthyridine Kinase Inhibitors:

* TGF-§3 Type | Receptor (ALK5) Inhibitors: Derivatives with aminothiazole and pyrazole substitutions have shown potent inhibition of ALK5, a key kir
fibrosis and cancer.[4][9][12][13]

» c-Met Kinase Inhibitors: This scaffold has been used as a core for inhibitors of the c-Met receptor tyrosine kinase, a target in various cancers.[14]
« Aurora Kinase Inhibitors: (1,5-Naphthyridin-4-yl)ureas have been developed as inhibitors of Aurora kinases, which are involved in cell cycle regulat
* FGFR Kinase Inhibitors: Novel 1,5-naphthyridine derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFF

+ p38 Kinase Inhibitors: The naphthyridinone core is central to the development of inhibitors for p38 MAP kinase, a target for inflammatory diseases.|

Quantitative Data: Inhibitory Activity of Representative Compounds

The following table summarizes the inhibitory potency (ICso) of selected 1,5-naphthyridine derivatives against their target kinases.

Compound ID Target Kinase Substitution Pattern ICs0 (nM)
Compound 15 ALK5 Aminothiazole derivative 6
Compound 19 ALK5 Pyrazole derivative 4

Repsox ALK5 Pyrazole derivative 4
LY566578 ALK5 Aryl-substituted 7.0

digraph "TGF Pathway" {

graph [splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=101];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"1;

TGFb [label="TGF-B Ligand", fillcolor="#FBBCO5", fontcolor="#202124"1;

Receptor [label="TGF-B Receptor\n(Type I/II Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SMAD [label="SMAD2/3\nPhosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SMAD4 [label="SMAD4 Complex\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Nucleus [label="Nuclear Translocation\n& Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor=":
Inhibitor [label="1,5-Naphthyridine\nInhibitor (e.g., Repsox)", shape=box, style=filled, fillcolor="#EA4335",

TGFb -> Receptor [label=" Binds & Activates "];

Receptor -> SMAD [label=" ALK5 (Type I)\nKinase Activity "];
SMAD -> SMAD4;

SMAD4 -> Nucleus;
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Inhibitor -> Receptor [label=" Inhibits ALK5 ", style=dashed, arrowhead=tee, color="#EA4335"];
}

Caption: Inhibition of the TGF-B/ALKS5 signaling pathway by a 1,5-naphthyridine derivative.

Workflow for In Vitro Kinase Inhibition Assay

To assess the biological activity of the newly synthesized compounds, a robust in vitro kinase assay is essential. The following protocol outlines a typi
activity against a target kinase like ALK5.[9]

1. Pre-incubation
Purified ALK5 enzyme + Test Compound

(10 min @ 37°C)

A 4

2. Reaction Initiation
Add ATP (containing y-32P-ATP)

Y

3. Kinase Reaction
Incubate for 15 min @ 37°C

4. Reaction Quench
Add SDS-PAGE sample buffer

5. Denaturation
Boil samples for 5 min @ 95°C

Y

6. Separation
Separate proteins by SDS-PAGE

7. Analysis
Analyze phosphorylation via
Autoradiography or Phosphorimaging

Click to download full resolution via product page

Caption: Experimental workflow for an in vitro ALK5 autophosphorylation inhibition assay.

Protocol: ALK5 Autophosphorylation Assay

Materials:

o Purified, active ALK5 enzyme

« Synthesized 1,5-naphthyridine derivatives (dissolved in DMSO)

« Kinase reaction buffer (e.g., Tris buffer with MgClz, MnCl2, DTT)

« Adenosine triphosphate (ATP), including a radiolabeled version (y-32P-ATP or y-33P-ATP)

* SDS-PAGE loading buffer
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* SDS-PAGE gels and electrophoresis apparatus
« Autoradiography film or phosphorimager system
Procedure:

* Enzyme & Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the purified ALK5 enzyme with varying concentrations of the test compo
reaction buffer. Allow this incubation to proceed at 37°C for 10 minutes.

« Reaction Initiation: Initiate the phosphorylation reaction by adding a solution of ATP (containing a spike of y-32P-ATP) to each tube.

* Reaction Incubation: Allow the reaction to proceed at 37°C for 15-30 minutes. The incubation time should be optimized to remain within the linear r
» Quenching: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

« Denaturation: Boil the samples at 95°C for 5 minutes to denature the proteins.

« Electrophoresis: Load the samples onto a 12% SDS-PAGE gel and run until adequate separation of the protein bands is achieved.

« Analysis: Dry the gel and expose it to autoradiography film or a phosphorimager screen. The intensity of the band corresponding to phosphorylatec
effective inhibitor. Quantify the band intensities to calculate the ICso value for each compound.

Conclusion

The 1,5-naphthyridin-4-ol scaffold is a highly valuable starting point for the development of novel kinase inhibitors. Its synthesis is readily achievable
Jacobs reaction, which provides a robust platform for accessing the core structure. Subsequent functionalization, particularly at the C4-position, allow
libraries with diverse pharmacological profiles. The proven success of this scaffold against multiple clinically relevant kinase targets underscores its ir
discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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